molecular formula C25H28N2OS B11685710 3-benzyl-5,5-diethyl-2-(ethylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

3-benzyl-5,5-diethyl-2-(ethylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

Cat. No.: B11685710
M. Wt: 404.6 g/mol
InChI Key: XLLIPNBMYPWKKK-UHFFFAOYSA-N
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Description

3-benzyl-5,5-diethyl-2-(ethylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5,5-diethyl-2-(ethylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction conditions are mild and environmentally friendly, making it a green and efficient method for synthesizing quinazolinones.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5,5-diethyl-2-(ethylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and various substituted quinazolinones.

Scientific Research Applications

3-benzyl-5,5-diethyl-2-(ethylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its antitumor and anticonvulsant properties.

Mechanism of Action

The mechanism of action of 3-benzyl-5,5-diethyl-2-(ethylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-5,5-diethyl-2-(ethylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H28N2OS

Molecular Weight

404.6 g/mol

IUPAC Name

3-benzyl-5,5-diethyl-2-ethylsulfanyl-6H-benzo[h]quinazolin-4-one

InChI

InChI=1S/C25H28N2OS/c1-4-25(5-2)16-19-14-10-11-15-20(19)22-21(25)23(28)27(24(26-22)29-6-3)17-18-12-8-7-9-13-18/h7-15H,4-6,16-17H2,1-3H3

InChI Key

XLLIPNBMYPWKKK-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2C3=C1C(=O)N(C(=N3)SCC)CC4=CC=CC=C4)CC

Origin of Product

United States

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